5-(Ethanesulfonyl)-2-fluorobenzoic acid

Overview

Description

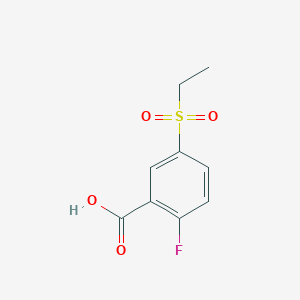

5-(Ethanesulfonyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethanesulfonyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethanesulfonyl)-2-fluorobenzoic acid typically involves the introduction of the ethanesulfonyl group and the fluorine atom onto the benzoic acid core. One common method involves the sulfonylation of 2-fluorobenzoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethanesulfonyl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethanesulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biological Activity

5-(Ethanesulfonyl)-2-fluorobenzoic acid (CAS No. 898258-55-4) is a compound with potential biological activities that have garnered interest in pharmacological research. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15NO4S

- Molecular Weight : 281.33 g/mol

- Structure : The compound features a benzoic acid moiety with a fluorine atom and an ethanesulfonyl group, contributing to its unique chemical reactivity and biological profile.

Synthesis

This compound can be synthesized via various methods involving the introduction of the sulfonyl and fluorine groups onto the benzoic acid framework. Typical synthetic routes include:

- Formation of the Benzoic Acid Derivative : Starting from 2-fluorobenzoic acid, the sulfonyl group is introduced using ethanesulfonyl chloride in the presence of a base.

- Purification : The crude product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

Recent studies have shown that derivatives of benzoic acids exhibit antimicrobial activity. For example:

- In vitro studies demonstrated that this compound exhibits significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

Anticancer Activity

Research has indicated that compounds with similar structures may possess anticancer properties:

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound induces apoptosis at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect may be mediated through the activation of caspase pathways.

The precise mechanism of action for this compound is still under investigation but may involve:

- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several case studies have illustrated the effectiveness of this compound:

-

Study on Bacterial Resistance :

- A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.

-

Cancer Research :

- In a study published in Cancer Letters, researchers investigated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone, suggesting potential for therapeutic application.

Properties

IUPAC Name |

5-ethylsulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGYNVXLVMKJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898258-55-4 | |

| Record name | 5-(ethanesulfonyl)-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.